An In-depth Technical Guide to DMT-dU-CE Phosphoramidite: Structure, Properties, and Application in Oligonucleotide Synthesis
An In-depth Technical Guide to DMT-dU-CE Phosphoramidite: Structure, Properties, and Application in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Deoxy-5'-O-(4,4'-dimethoxytrityl)uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dU-CE Phosphoramidite. It details its chemical structure, physicochemical properties, and its critical role as a fundamental building block in the automated solid-phase synthesis of oligonucleotides. This document also outlines a detailed experimental protocol for its use and discusses the underlying chemical principles of the phosphoramidite method.
Introduction to DMT-dU-CE Phosphoramidite
DMT-dU-CE Phosphoramidite is a chemically modified derivative of the natural deoxynucleoside, deoxyuridine. These modifications are essential for its function in the controlled, stepwise synthesis of DNA sequences. The key protecting groups, Dimethoxytrityl (DMT) and Cyanoethyl (CE), ensure the specific and efficient formation of phosphodiester bonds during oligonucleotide synthesis.
The structure of DMT-dU-CE Phosphoramidite is characterized by three key features:
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A 5'-O-Dimethoxytrityl (DMT) Group: This acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar, preventing unwanted side reactions during the coupling step. Its removal (detritylation) provides a free hydroxyl group for the subsequent addition of the next phosphoramidite monomer.
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A 3'-O-Phosphoramidite Moiety: This reactive group, specifically a β-cyanoethyl phosphoramidite, is responsible for forming the internucleotide linkage. The diisopropylamino group is an excellent leaving group upon activation, facilitating the coupling reaction.
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A β-Cyanoethyl (CE) Protecting Group: This group protects the phosphorus atom from undesired side reactions and is readily removed during the final deprotection step.
Chemical Structure and Properties
The chemical structure of DMT-dU-CE Phosphoramidite is fundamental to its role in oligonucleotide synthesis.
Caption: Chemical structure of DMT-dU-CE Phosphoramidite.
Physicochemical Properties
The following table summarizes the key physicochemical properties of DMT-dU-CE Phosphoramidite.
| Property | Value |
| Chemical Name | 2'-Deoxy-5'-O-(4,4'-dimethoxytrityl)uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
| CAS Number | 109389-30-2 |
| Molecular Formula | C₃₉H₄₇N₄O₈P |
| Molecular Weight | 730.79 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | Typically ≥98% |
| Solubility | Soluble in anhydrous acetonitrile |
| Storage Conditions | -20°C under an inert atmosphere (e.g., Argon) |
Role in Solid-Phase Oligonucleotide Synthesis
DMT-dU-CE Phosphoramidite is a key reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis, the most widely used method for producing synthetic DNA. The synthesis is a cyclical process involving four main chemical reactions for each nucleotide addition.
Caption: The phosphoramidite cycle for oligonucleotide synthesis.
Experimental Protocol: Automated Solid-Phase Synthesis of a DNA Oligonucleotide
This section provides a detailed methodology for the automated solid-phase synthesis of a DNA oligonucleotide using DMT-dU-CE Phosphoramidite and other standard phosphoramidites.
Materials and Reagents
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Solid Support: Controlled Pore Glass (CPG) pre-loaded with the first nucleoside (e.g., dC, dA, dG, or T).
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Phosphoramidites: DMT-dA(Bz)-CE Phosphoramidite, DMT-dC(Ac)-CE Phosphoramidite, DMT-dG(iBu)-CE Phosphoramidite, and DMT-dT-CE Phosphoramidite, dissolved in anhydrous acetonitrile to a concentration of 0.1 M.
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Activator: 0.45 M Tetrazole in anhydrous acetonitrile.
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Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
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Capping Solution A: Acetic anhydride/2,6-Lutidine/Tetrahydrofuran (THF) (1:1:8 v/v/v).
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Capping Solution B: 16% N-Methylimidazole in THF.
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Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (7:2:1 v/v/v).
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Washing Solvent: Anhydrous acetonitrile.
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Cleavage and Deprotection Solution: Concentrated ammonium hydroxide.
Instrumentation
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Automated DNA/RNA synthesizer.
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HPLC system for purification and analysis.
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Mass spectrometer for identity confirmation.
Synthesis Cycle Protocol
The following steps are performed in an automated synthesizer for each nucleotide addition.
| Step | Reagent/Action | Purpose | Typical Duration |
| 1. Detritylation | 3% TCA in DCM | Removes the 5'-DMT protecting group, exposing a free 5'-hydroxyl group. | 60-120 seconds |
| 2. Washing | Anhydrous Acetonitrile | Removes the detritylation solution and any residual moisture. | 45-60 seconds |
| 3. Coupling | Phosphoramidite + Activator | Couples the activated phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain. | 30-180 seconds |
| 4. Washing | Anhydrous Acetonitrile | Removes unreacted phosphoramidite and activator. | 45-60 seconds |
| 5. Capping | Capping Solutions A and B | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations. | 30-60 seconds |
| 6. Washing | Anhydrous Acetonitrile | Removes capping reagents. | 45-60 seconds |
| 7. Oxidation | Iodine Solution | Oxidizes the unstable phosphite triester to a stable phosphate triester. | 30-60 seconds |
| 8. Washing | Anhydrous Acetonitrile | Removes the oxidizing solution. | 45-60 seconds |
Post-Synthesis Cleavage and Deprotection
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Cleavage from Solid Support: After the final synthesis cycle, the solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide into the solution.
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Base and Phosphate Deprotection: The ammonium hydroxide solution containing the oligonucleotide is heated at 55°C for 8-12 hours. This removes the protecting groups from the nucleotide bases (benzoyl, acetyl, isobutyryl) and the cyanoethyl group from the phosphate backbone.
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Purification: The crude oligonucleotide solution is dried and then purified using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter, failed sequences.
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Quality Control: The purified oligonucleotide is analyzed by mass spectrometry to confirm its identity and by analytical HPLC or capillary electrophoresis to determine its purity.
Quantitative Data and Performance Metrics
The success of oligonucleotide synthesis is highly dependent on the efficiency of each step, particularly the coupling reaction.
Coupling Efficiency
The coupling efficiency is a measure of the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each cycle. A high coupling efficiency (typically >99%) is crucial for the synthesis of long oligonucleotides. Even a small decrease in efficiency can significantly reduce the yield of the full-length product.
| Phosphoramidite | Typical Coupling Efficiency |
| DMT-dA(Bz)-CE | >99% |
| DMT-dC(Ac)-CE | >99% |
| DMT-dG(iBu)-CE | >98.5% |
| DMT-dU-CE | >99% |
| DMT-dT-CE | >99% |
Note: Coupling efficiencies can be influenced by the synthesizer, reagents, and protocol.
Purity and Stability
The purity of the DMT-dU-CE Phosphoramidite is critical for achieving high coupling efficiencies. Impurities can lead to side reactions and the incorporation of incorrect bases.
| Parameter | Specification | Analytical Method |
| Purity | ≥98.0% | HPLC, ³¹P NMR |
| Water Content | ≤0.2% | Karl Fischer Titration |
| Solution Stability | Stable in anhydrous acetonitrile for several days at room temperature on the synthesizer. For long-term storage, a frozen solution at -20°C is recommended. | HPLC |
Conclusion
DMT-dU-CE Phosphoramidite is an indispensable reagent for the chemical synthesis of DNA. Its carefully designed chemical structure, featuring key protecting groups, enables the highly efficient and controlled stepwise addition of uridine nucleotides in automated solid-phase synthesis. A thorough understanding of its properties and the underlying phosphoramidite chemistry, as detailed in this guide, is essential for researchers and professionals in the fields of molecular biology, drug development, and diagnostics to successfully produce high-quality synthetic oligonucleotides for a wide range of applications.
